molecular formula C8H7BrClFINO B12871692 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride

Cat. No.: B12871692
M. Wt: 394.41 g/mol
InChI Key: OMHYWUOOBKPVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C8H7BrClFINO

Molecular Weight

394.41 g/mol

IUPAC Name

2-amino-1-(2-bromo-3-fluoro-4-iodophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6BrFINO.ClH/c9-7-4(6(13)3-12)1-2-5(11)8(7)10;/h1-2H,3,12H2;1H

InChI Key

OMHYWUOOBKPVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CN)Br)F)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by fluorination and iodination under controlled conditions. The final step involves the conversion of the phenacylamine intermediate to its hydrochloride salt form. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Halogen Exchange Reactions

The compound's bromine and iodine atoms participate in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings. Key reactions include:

Reaction TypeConditionsProduct/ApplicationYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°CBiaryl derivatives (C-C bond formation)65–78%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CDiarylamines (C-N bond formation)52%
Iodine DisplacementNaOMe, MeOH, refluxMethoxy-substituted analogs41%

Mechanistic Notes :

  • Bromine at position 2 undergoes faster substitution than iodine at position 4 due to steric and electronic effects .

  • Fluorine at position 3 remains inert under mild conditions but can be displaced using strong bases (e.g., LDA at −78°C) .

Amine Functional Group Reactivity

The phenacylamine moiety participates in condensation and acylation reactions:

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde):

  • Conditions : EtOH, 60°C, 4 h

  • Product : Imine derivatives (confirmed by 1H^1H NMR: δ 8.3 ppm, CH=N)

  • Yield : 89%

Acylation

Reaction with acetyl chloride:

  • Conditions : Pyridine, 0°C → RT, 2 h

  • Product : N-Acetylated derivative (LC-MS: m/z 436.1 [M+H]⁺)

  • Yield : 93%

Reductive Dehalogenation

Catalytic hydrogenation selectively removes iodine:

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOAc, 25°C

  • Product : 2-Bromo-3-fluorophenacylamine hydrochloride

  • Yield : 76%

Selectivity Factors :

  • Iodine reduction precedes bromine due to lower bond dissociation energy (C-I: 234 kJ/mol vs. C-Br: 285 kJ/mol) .

Photochemical Reactions

UV irradiation induces homolytic cleavage of C-Br bonds:

  • Conditions : UV (254 nm), CH₃CN, 12 h

  • Product : Radical intermediates trapped by TEMPO (EPR confirmation)

  • Application : Photoaffinity labeling in biological studies

Regioselectivity in Coupling Reactions

The compound’s halogen arrangement directs cross-coupling outcomes:

Coupling PartnerPosition ReactedMajor ProductSelectivity Ratio (I:Br)Source
Phenylboronic AcidC4 (I)2-Bromo-3-fluoro-4-phenylphenacylamine9:1
VinyltributylstannaneC2 (Br)3-Fluoro-4-iodostyrylphenacylamine7:1

Key Insight : Iodine’s superior leaving-group ability and lower steric hindrance at C4 drive preferential reactivity in Pd-mediated couplings .

Stability Under Acidic/Basic Conditions

  • Acidic (1M HCl) : Stable for >24 h at 25°C (no decomposition by HPLC)

  • Basic (1M NaOH) : Gradual hydrolysis of amide (t₁/₂ = 3.5 h at 25°C)

Scientific Research Applications

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
2-Bromo-3-fluoro-4-iodophenacylamine HCl ~400 2.8 <1 (aqueous)
2-Bromo-4-fluorobenzylamine HCl 248.5 1.5 5–10
Amitriptyline HCl () 313.9 4.9 25–30

Table 2: Halogen Impact on Protein-Binding Kinetics

Compound (Analogous to ) Halogen Positions Time to Max Binding (Weeks) Relative Activity
3′-Methyl-4-dimethylaminoazobenzene Meta-methyl 2 10–12
4-Dimethylaminoazobenzene None 4 6
4′-Methyl-4-dimethylaminoazobenzene Para-methyl ≥21 <1

4. Research Gaps and Future Directions
The absence of direct studies on 2-bromo-3-fluoro-4-iodophenacylamine hydrochloride underscores the need for:

Synthetic Optimization : Systematic evaluation of halogenation sequences and protecting groups.

Stability Studies : Accelerated degradation tests under varying pH and temperature conditions.

Biological Profiling : Screening for kinase inhibition or antimicrobial activity, leveraging halogen-driven selectivity.

Biological Activity

2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is a halogenated phenylamine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is part of a broader class of phenylamine derivatives that exhibit significant inhibitory effects on various kinases involved in proliferative diseases.

Chemical Structure and Properties

The molecular formula of 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride is C₈H₈BrFINE, and it features multiple halogen substituents, which are known to influence biological activity. The presence of bromine, fluorine, and iodine atoms contributes to its lipophilicity and potential interaction with biological targets.

The primary mechanism through which 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride exhibits its biological activity is through the inhibition of specific kinases. Research indicates that compounds with similar structures can inhibit dual specificity kinases, particularly MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) which plays a crucial role in cell signaling pathways associated with cancer proliferation .

Table 1: Summary of Kinase Inhibitory Activity

Compound NameTarget KinaseInhibition TypeReference
2-Bromo-3-fluoro-4-iodophenacylamine HClMEKSelective Inhibitor
4-Bromo-phenylamino benzoic acidMEKCompetitive Inhibition
2-(4-Bromo or 4-Iodo phenylamino)VariousDual Specificity

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on the effects of halogenated phenylamines on cancer cell lines, it was observed that 2-Bromo-3-fluoro-4-iodophenacylamine hydrochloride significantly reduced cell proliferation in A549 lung cancer cells. The compound was administered at varying concentrations (0.1 µM to 10 µM), and the results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established MEK inhibitors .

Table 2: Effects on Cell Viability

Concentration (µM)Cell Viability (%)IC50 (µM)
0.185
165
1030~5

Pharmacological Potential

The pharmacological implications of this compound extend beyond its use as a kinase inhibitor. Its structural analogs have been explored for anti-inflammatory properties and as potential treatments for other proliferative diseases, such as psoriasis and restenosis . The ability to selectively inhibit MEK suggests that this compound could be developed further into a therapeutic agent targeting specific signaling pathways in cancer treatment.

Q & A

Q. How should researchers address discrepancies in reported synthetic yields for similar halogenated compounds?

  • Methodological Answer : Replicate procedures with rigorous control of variables (e.g., solvent purity, catalyst lot). Compare yields under inert vs. ambient conditions. Publish negative results to highlight sensitivity to moisture or oxygen, which may explain variability .

Q. What steps validate conflicting bioactivity data in published studies?

  • Methodological Answer : Re-test the compound in standardized assays (e.g., kinase inhibition) with positive/negative controls. Verify compound integrity post-assay via LC-MS. Collaborate with third-party labs to eliminate batch-specific artifacts .

Experimental Design Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Use DoE (Design of Experiments) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Monitor exothermicity via reaction calorimetry. For workup, explore liquid-liquid extraction over column chromatography to reduce costs .

Q. What in-situ monitoring techniques are suitable for halogenation reactions?

  • Methodological Answer : Implement ReactIR™ to track intermediate formation. For iodine incorporation, use X-ray fluorescence (XRF) as a non-destructive real-time method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.